5-Bromo-3-hydroxyisoindolin-1-one
Overview
Description
5-Bromo-3-hydroxyisoindolin-1-one is a chemical compound with the molecular formula C8H6BrNO2. It is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 3rd position on the isoindolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-3-hydroxyisoindolin-1-one can be synthesized through several methods. One common approach involves the bromination of 3-hydroxyisoindolin-1-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxyisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted isoindolinone derivatives.
Oxidation: Formation of 5-bromo-3-oxoisoindolin-1-one.
Reduction: Formation of reduced isoindolinone derivatives.
Scientific Research Applications
5-Bromo-3-hydroxyisoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxyisoindolin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisoindolin-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-3-hydroxyisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
5-Fluoro-3-hydroxyisoindolin-1-one: Contains a fluorine atom, which can significantly alter its reactivity and biological effects.
Uniqueness
5-Bromo-3-hydroxyisoindolin-1-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3,8,12H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBQCEKYWVTSSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469495 | |
Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-39-5 | |
Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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